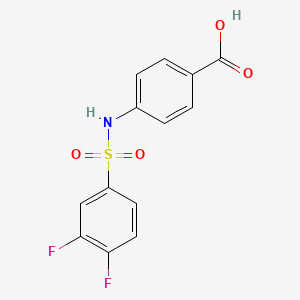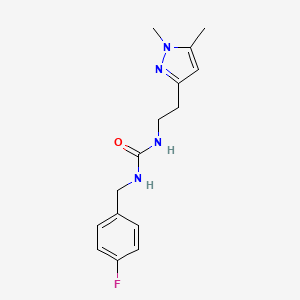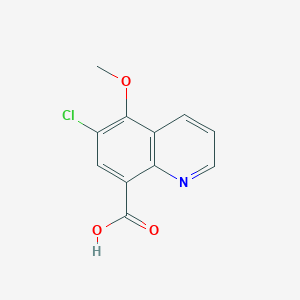![molecular formula C20H17BrN2O2S B2936808 [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 478031-21-9](/img/structure/B2936808.png)
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate (hereafter referred to as 2BSPMPC) is a synthetic compound that has been studied for its potential use in a variety of scientific applications. The compound is a derivative of sulfonylpyridine, a compound with a wide range of biological and chemical properties. In recent years, 2BSPMPC has been studied for its potential use in drug design and drug delivery, as well as its ability to act as a catalyst in various chemical reactions.
科学的研究の応用
Antimicrobial Activity
Compounds with the bromophenyl moiety have been studied for their potential antimicrobial properties. The presence of the bromophenyl group can enhance the interaction with bacterial cell walls, leading to increased antibacterial efficacy. For instance, derivatives of bromophenyl combined with thiazole have shown promising results against both Gram-positive and Gram-negative bacteria . This suggests that our compound of interest could be explored for its antimicrobial properties, potentially leading to the development of new antibiotics.
Anticancer Activity
Bromophenyl compounds have also been investigated for their anticancer activities. They can act as inhibitors for certain cellular processes that are overactive in cancer cells. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated significant antiproliferative effects against human breast adenocarcinoma cancer cell lines . This indicates that our compound could be a candidate for developing novel anticancer drugs.
Neuroprotective Effects
The related pyrazoline derivative containing the 4-bromophenyl group has been researched for its neuroprotective effects, particularly in reducing oxidative stress and preserving acetylcholinesterase activity . This enzyme is crucial for nerve function, and its impairment can lead to neurological disorders. Therefore, our compound may have potential applications in treating neurodegenerative diseases or preventing neurotoxicity.
Antioxidant Properties
Oxidative stress is a common pathway leading to various diseases. Compounds that can mitigate oxidative stress are valuable in preventing or treating these conditions. The bromophenyl group, as part of certain compounds, has been associated with antioxidant activities, which could help in reducing the damage caused by free radicals .
Electrochemical Applications
The electrochemical properties of bromophenyl compounds make them suitable for various applications, such as in energy storage and catalysis. While the specific compound has not been directly linked to electrochemical applications, the structural similarity to other bromophenyl compounds suggests potential uses in this field .
Photocatalytic Applications
Photocatalysis is a process where light energy is used to accelerate a chemical reaction. Compounds with bromophenyl groups have been explored for their photocatalytic applications, particularly in the degradation of contaminants using sustainable solar energy . Our compound could be investigated for its potential to enhance photocatalytic efficiency.
特性
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2S/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWNZRQZSPRPOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-[4-(Trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2936728.png)

![1-[2-(Morpholin-4-yl)ethyl]piperidin-3-amine](/img/structure/B2936730.png)


![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride](/img/structure/B2936738.png)


![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2936743.png)
![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)
